sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Description
Sulfo-Cyanine5 carboxylic acid is a water-soluble dye belonging to the cyanine family. It is primarily used for labeling peptides, proteins, and oligonucleotides in fluorescence imaging and other fluorescence-based biochemical analyses. This compound is known for its high photostability, broad pH tolerance, and excellent aqueous solubility, making it a versatile tool in various scientific applications .
Properties
Molecular Formula |
C32H37N2NaO8S2 |
|---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C32H38N2O8S2.Na/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 |
InChI Key |
WBMXXQYLCXUAFF-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5 carboxylic acid is synthesized through a series of chemical reactions involving the condensation of indole derivatives with reactive intermediates. The synthesis typically involves the following steps:
Condensation Reaction: Indole derivatives are reacted with reactive intermediates such as aldehydes or ketones under acidic conditions to form the core cyanine structure.
Sulfonation: The core structure is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups, enhancing the water solubility of the dye.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
In industrial settings, the production of Sulfo-Cyanine5 carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5 carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The dye can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the dye molecule.
Oxidation and Reduction: The dye can undergo redox reactions, altering its electronic properties and fluorescence characteristics.
Conjugation Reactions: It can form covalent bonds with biomolecules through reactions with functional groups such as amines, thiols, and hydroxyls.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or water.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Conjugation: Reagents such as N-hydroxysuccinimide esters or maleimides are used to facilitate conjugation with biomolecules.
Major Products
The major products formed from these reactions include labeled peptides, proteins, and oligonucleotides, which are used in various fluorescence-based assays and imaging techniques .
Scientific Research Applications
Sulfo-Cyanine5 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and visualizing cellular components, proteins, and nucleic acids.
Medicine: Utilized in diagnostic assays, including immunoassays and molecular diagnostics, to detect biomarkers and pathogens.
Mechanism of Action
Sulfo-Cyanine5 carboxylic acid exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection and visualization of labeled molecules. The molecular targets include peptides, proteins, and nucleic acids, which are labeled through covalent conjugation. The pathways involved include energy transfer and fluorescence resonance energy transfer (FRET), enabling the study of molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
- Sulfo-Cyanine3 carboxylic acid
- Sulfo-Cyanine7 carboxylic acid
- Cy5 carboxylic acid
Uniqueness
Sulfo-Cyanine5 carboxylic acid is unique due to its high photostability, broad pH tolerance, and excellent aqueous solubility. Compared to other cyanine dyes, it offers superior performance in fluorescence imaging and biochemical assays, making it a preferred choice for many researchers .
Biological Activity
Overview
Sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate, commonly referred to as Sulfo-Cyanine5 carboxylic acid, is a water-soluble dye belonging to the cyanine family. This compound is primarily utilized in fluorescence imaging and biochemical analyses due to its high photostability and excellent aqueous solubility. The molecular formula of this compound is with a molecular weight of 664.8 g/mol .
Fluorescence Labeling
Sulfo-Cyanine5 is widely recognized for its application in labeling peptides, proteins, and oligonucleotides. The compound's ability to fluoresce under specific wavelengths makes it an invaluable tool in various biological assays. Its photostability allows for prolonged imaging sessions without significant loss of signal intensity, which is crucial for accurate data collection in fluorescence microscopy and flow cytometry .
The biological activity of Sulfo-Cyanine5 can be attributed to its structure that facilitates strong interactions with biological molecules. The sulfonate groups enhance solubility in aqueous environments while the indole moiety contributes to the compound's fluorescent properties. This combination allows for effective binding to target biomolecules, enabling visualization and tracking in live-cell imaging applications.
Research Findings
Research has demonstrated that Sulfo-Cyanine5 can be used in various experimental setups:
- Cellular Imaging : Studies have shown that Sulfo-Cyanine5 can effectively label cellular components for imaging purposes. For instance, it has been used to track the localization of proteins within cells over time .
- In Vivo Applications : In vivo studies have illustrated the potential of this compound in monitoring biological processes such as tumor growth and response to therapies through non-invasive imaging techniques .
- Comparative Studies : Comparative analyses with other fluorescent dyes have indicated that Sulfo-Cyanine5 exhibits superior stability and brightness, making it preferable for long-term studies .
Data Table: Comparison of Fluorescent Dyes
| Property | Sulfo-Cyanine5 | Other Dyes (e.g., FITC) |
|---|---|---|
| Photostability | High | Moderate |
| Solubility | Excellent in water | Variable |
| Emission Wavelength | 650 nm | 520 nm |
| Quantum Yield | High | Lower |
Case Study 1: Protein Localization
In a study aimed at understanding protein localization within cancer cells, researchers utilized Sulfo-Cyanine5 to label a specific oncogene product. The results revealed distinct patterns of localization that correlated with cellular proliferation rates, underscoring the dye's utility in cancer research .
Case Study 2: Drug Delivery Monitoring
Another significant application involved monitoring drug delivery systems using Sulfo-Cyanine5-labeled nanoparticles. This study demonstrated how the dye enabled real-time tracking of nanoparticle distribution in vivo, providing insights into pharmacokinetics and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
